![molecular formula C22H28N2O4 B12768817 Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French] CAS No. 85365-53-3](/img/structure/B12768817.png)
Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-3R O-acetyl dihydro-10,11 quinidine is a derivative of quinidine, which is an alkaloid derived from the bark of the cinchona tree. Quinidine is well-known for its use as an antiarrhythmic agent. The compound Hydroxy-3R O-acetyl dihydro-10,11 quinidine is an isomer of hydroxy quinidine, specifically the 3R isomer, and has unique properties that make it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-3R O-acetyl dihydro-10,11 quinidine involves the hydroxylation of quinidine. This can be achieved through microbiological processes or chemical synthesis. One method involves the use of α,β-unsaturated aldehydes as starting materials, which are versatile building blocks in organic synthesis . The reaction conditions typically involve catalytic systems that facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of Hydroxy-3R O-acetyl dihydro-10,11 quinidine may involve large-scale hydroxylation processes using optimized catalytic systems. The specific conditions and catalysts used can vary, but the goal is to achieve high yields and purity of the desired isomer .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-3R O-acetyl dihydro-10,11 quinidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions
Common reagents used in the reactions of Hydroxy-3R O-acetyl dihydro-10,11 quinidine include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of Hydroxy-3R O-acetyl dihydro-10,11 quinidine depend on the type of reaction. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce various hydroquinone derivatives .
Scientific Research Applications
Hydroxy-3R O-acetyl dihydro-10,11 quinidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its antiarrhythmic properties and potential use in treating heart rhythm disorders.
Industry: Utilized in the production of various chemical products and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of Hydroxy-3R O-acetyl dihydro-10,11 quinidine involves its interaction with sodium and potassium ion channels in cardiac cells. By blocking these channels, the compound prolongs the action potential duration and helps restore normal sinus rhythm in patients with arrhythmias . The molecular targets include specific ion channels and pathways involved in cardiac electrophysiology .
Comparison with Similar Compounds
Hydroxy-3R O-acetyl dihydro-10,11 quinidine is similar to other quinidine derivatives, such as Hydroxy-3S O-acetyl dihydro-10,11 quinidine. the 3R isomer has unique properties that may offer advantages in certain applications . Similar compounds include:
Hydroxy-3S O-acetyl dihydro-10,11 quinidine: Another isomer with different stereochemistry.
Quinidine: The parent compound with well-known antiarrhythmic properties.
Properties
CAS No. |
85365-53-3 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(3R,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C22H28N2O4/c1-4-22(28-14(2)25)13-24-10-8-15(22)11-20(24)21(26)17-7-9-23-19-6-5-16(27-3)12-18(17)19/h5-7,9,12,15,20-21,26H,4,8,10-11,13H2,1-3H3/t15?,20-,21+,22+/m1/s1 |
InChI Key |
OAUDKHPYEZVLMK-OEHXVTRGSA-N |
Isomeric SMILES |
CC[C@@]1(CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)OC(=O)C |
Canonical SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


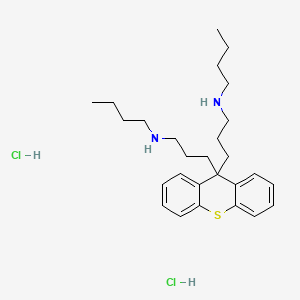
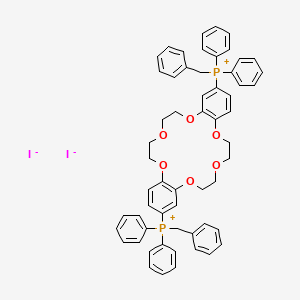
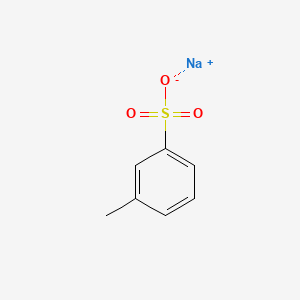
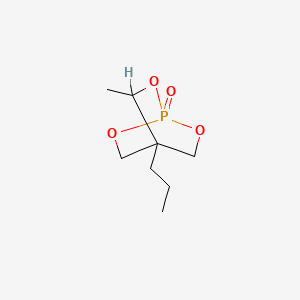


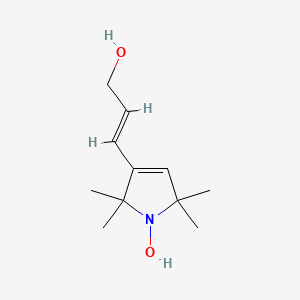
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
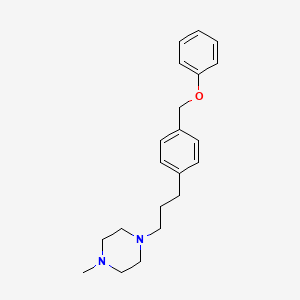
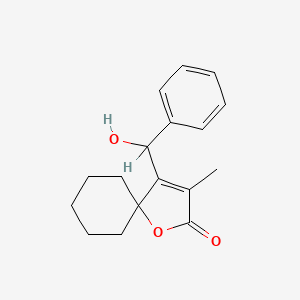
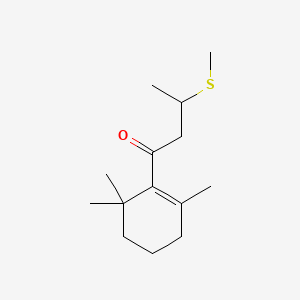
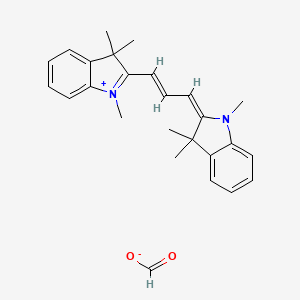
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)

